molecular formula C20H23N3O3S2 B2802973 4-(N,N-diallylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 361481-64-3

4-(N,N-diallylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Cat. No. B2802973
CAS RN: 361481-64-3
M. Wt: 417.54
InChI Key: XVCQKWHFVMKRHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N,N-diallylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. This compound belongs to the class of sulfonamide derivatives and has shown promising results in the field of medicinal chemistry.

Scientific Research Applications

Synthesis and Structural Characterization

A study focused on closely related benzamide derivatives, highlighting their synthesis and structural characterization. These compounds exhibit different modes of supramolecular aggregation, with variations in molecular conformations. Their structural analysis reveals insights into the order versus disorder and the impact of different substituents on the benzamide ring, which could influence their biological activities and applications in scientific research (B. K. Sagar, H. Yathirajan, R. Rathore, & C. Glidewell, 2018).

Antifungal and Anticancer Activity

Another area of application is in the development of potential antifungal and anticancer agents. Some derivatives have been synthesized with the aim of evaluating their antifungal activity, indicating the potential of these compounds as therapeutic agents (B. Narayana, K. K. Vijaya Raj, B. V. Ashalatha, N. Kumari, & B. Sarojini, 2004). Additionally, certain N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were designed, synthesized, and showed moderate to excellent anticancer activity against various cancer cell lines, highlighting the potential of these compounds in cancer research (B. Ravinaik, M. V. Rao, P. P. Rao, D. Ramachandran, & D. Reddy, 2021).

Antimicrobial Agents

Furthermore, the synthesis and antimicrobial evaluation of derivatives highlight their potential as antimicrobial agents. This includes research on N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and their efficacy against bacterial and fungal strains, showcasing the broad spectrum of potential applications in addressing microbial resistance (D. Bikobo, D. Vodnar, A. Stana, B. Tiperciuc, C. Nastasă, Maxime Douchet, & O. Oniga, 2017).

Novel Synthetic Pathways

Additionally, innovative synthetic pathways for creating benzothiazole derivatives demonstrate the versatility and potential for developing new compounds with varied biological activities. For instance, the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides through green chemistry approaches indicates the ongoing advancements in the field (V. Horishny & V. Matiychuk, 2020).

properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-3-13-23(14-4-2)28(25,26)16-11-9-15(10-12-16)19(24)22-20-21-17-7-5-6-8-18(17)27-20/h3-4,9-12H,1-2,5-8,13-14H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCQKWHFVMKRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.